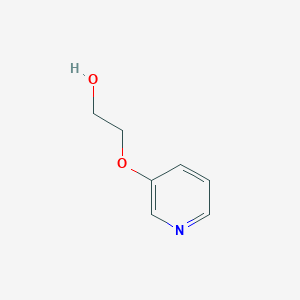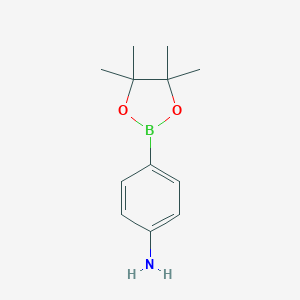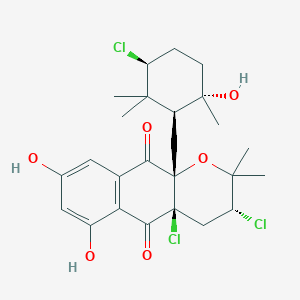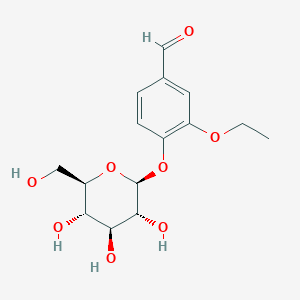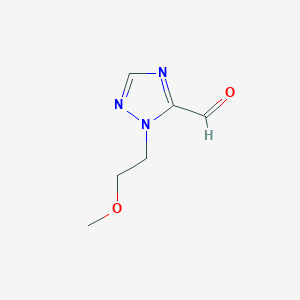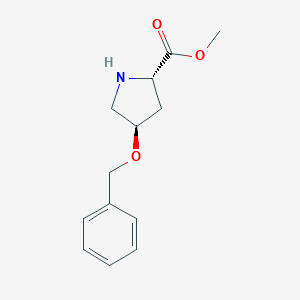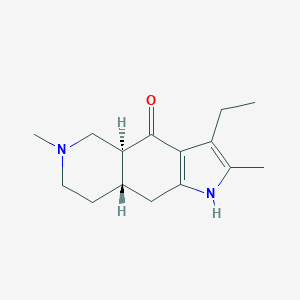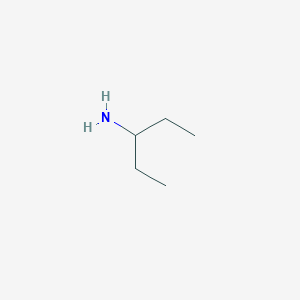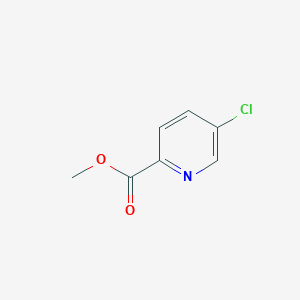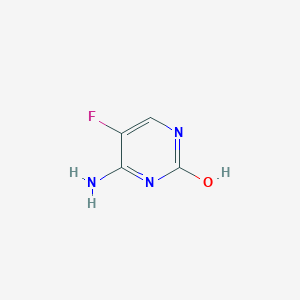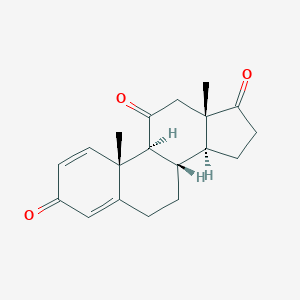
2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile, also known as BMT-047, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications, including medicinal chemistry and material science.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile varies depending on its application. As a fluorescent probe, 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile binds to metal ions through coordination bonds, resulting in a change in fluorescence intensity. As a potential drug candidate, 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile is believed to inhibit the activity of certain enzymes involved in the progression of Alzheimer's disease and the growth of cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile has low toxicity and does not cause significant adverse effects on biochemical and physiological processes. However, further research is needed to fully understand the potential effects of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, its limited solubility in water and potential toxicity at high concentrations may limit its use in certain experiments.
Orientations Futures
Future research on 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile could focus on its potential use as a drug candidate for the treatment of Alzheimer's disease and cancer. Additionally, further studies could investigate the potential applications of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile in material science and its ability to detect other metal ions. Improvements in the synthesis method and the development of more efficient fluorescent probes could also be explored.
Méthodes De Synthèse
The synthesis of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile involves the reaction of 2-aminobenzothiazole and 3-methylbutanenitrile in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile as a white crystalline solid. This method of synthesis has been optimized to improve the yield and purity of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile.
Applications De Recherche Scientifique
2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile has been studied extensively for its potential use as a fluorescent probe for detecting metal ions such as copper and zinc. It has also been investigated for its ability to inhibit the growth of cancer cells and as a potential drug candidate for the treatment of Alzheimer's disease. Furthermore, 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile has been used as a precursor for the synthesis of other chemical compounds with potential applications in material science.
Propriétés
Numéro CAS |
115616-07-4 |
|---|---|
Nom du produit |
2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile |
Formule moléculaire |
C12H12N2S |
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)-3-methylbutanenitrile |
InChI |
InChI=1S/C12H12N2S/c1-8(2)9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,1-2H3 |
Clé InChI |
MSRPGOMBYKHGMG-UHFFFAOYSA-N |
SMILES |
CC(C)C(C#N)C1=NC2=CC=CC=C2S1 |
SMILES canonique |
CC(C)C(C#N)C1=NC2=CC=CC=C2S1 |
Synonymes |
2-Benzothiazoleacetonitrile,alpha-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



